molecular formula C21H17ClN4O2S3 B2816206 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 1021251-41-1

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2816206
CAS RN: 1021251-41-1
M. Wt: 489.02
InChI Key: PQAPFDCRLPLBMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details for this compound are not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Unfortunately, specific reactions involving this compound are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and spectral data. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .

Scientific Research Applications

Synthetic Routes and Derivatives

  • Research has developed new synthetic routes for pyridinopyrimidinone and pyridinotriazolopyrimidinone derivatives, which are structurally similar to the compound . These derivatives were synthesized through reactions involving condensation and further functional group transformations, revealing the versatility of thioxopyrimidinone scaffolds in heterocyclic chemistry (Hassneen & Abdallah, 2003).

Antitumor Activities

  • Novel thienopyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These studies have shown that such compounds exhibit potent anticancer activity against various human cancer cell lines, underscoring the potential of thioxo- and thieno-pyrimidinone derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

  • Microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety has been explored, leading to compounds with promising antimicrobial activity against various bacterial and fungal strains. This demonstrates the compound's potential application in addressing microbial resistance (El Azab & Abdel-Hafez, 2015).

Analgesic, Anti-inflammatory, and Antioxidant Activities

  • Acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, which share structural features with the query compound, have been synthesized and shown to possess significant analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These findings highlight the compound's potential utility in developing new therapeutic agents (El-Gazzar, Hafez, & Nawwar, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for this compound is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not provided in the available resources .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not detailed in the available resources .

properties

CAS RN

1021251-41-1

Molecular Formula

C21H17ClN4O2S3

Molecular Weight

489.02

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H17ClN4O2S3/c1-11-3-6-14(9-12(11)2)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-7-4-13(22)5-8-15/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

PQAPFDCRLPLBMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)C

solubility

not available

Origin of Product

United States

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